BCI-215

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

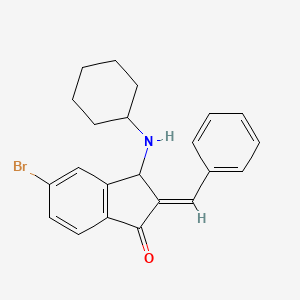

(2E)-2-benzylidene-5-bromo-3-(cyclohexylamino)-3H-inden-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H22BrNO/c23-16-11-12-18-19(14-16)21(24-17-9-5-2-6-10-17)20(22(18)25)13-15-7-3-1-4-8-15/h1,3-4,7-8,11-14,17,21,24H,2,5-6,9-10H2/b20-13+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JGWQWVVSCQBAFC-DEDYPNTBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)NC2C3=C(C=CC(=C3)Br)C(=O)C2=CC4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CCC(CC1)NC\2C3=C(C=CC(=C3)Br)C(=O)/C2=C/C4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H22BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701135398 | |

| Record name | (2E)-5-Bromo-3-(cyclohexylamino)-2,3-dihydro-2-(phenylmethylene)-1H-inden-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701135398 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

396.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1245792-67-9 | |

| Record name | (2E)-5-Bromo-3-(cyclohexylamino)-2,3-dihydro-2-(phenylmethylene)-1H-inden-1-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1245792-67-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (2E)-5-Bromo-3-(cyclohexylamino)-2,3-dihydro-2-(phenylmethylene)-1H-inden-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701135398 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

BCI-215 mechanism of action in cancer cells

An In-depth Technical Guide to the Mechanism of Action of BCI-215 in Cancer Cells

Introduction

This compound, with the chemical name (E)-2-benzylidene-5-bromo-3-(cyclohexylamino)-2,3-dihydro-1H-inden-1-one, is a small molecule inhibitor of dual-specificity mitogen-activated protein kinase (MAPK) phosphatases (DUSP-MKPs).[1][2][3][4] It is a derivative of the parent compound BCI and has demonstrated selective cytotoxicity towards cancer cells while exhibiting lower toxicity in non-transformed cells.[3][5] This document provides a comprehensive overview of the proposed mechanism of action of this compound in cancer cells, detailing its effects on signaling pathways, summarizing key quantitative data, and outlining the experimental methodologies used in its characterization.

Core Mechanism of Action: DUSP Inhibition and MAPK Hyperactivation

The primary proposed mechanism of action for this compound is the inhibition of DUSP-MKPs, particularly DUSP1 and DUSP6.[1][4][6] DUSPs are phosphatases that dephosphorylate and inactivate the MAP kinases—extracellular signal-regulated kinase (ERK), c-Jun N-terminal kinase (JNK), and p38—on both threonine and tyrosine residues.[4] By inhibiting these phosphatases, this compound leads to the rapid, sustained, and non-redox-mediated hyperactivation of the ERK, JNK, and p38 signaling pathways in cancer cells.[1][6] This sustained signaling cascade is believed to be a key driver of the selective cytotoxicity observed in cancer cells.[1]

Signaling Pathway of this compound's Primary Mechanism

Caption: Proposed mechanism of this compound action in cancer cells.

Quantitative Data Summary

The following tables summarize the quantitative data reported for this compound and its parent compound, BCI, in various cancer cell lines.

Table 1: In Vitro Efficacy of this compound

| Parameter | Cell Line | Concentration | Effect | Reference |

| IC50 | DUSP-overexpressing HeLa cells | Micromolar range | Increased pERK levels | [2][4] |

| Effective Concentration | MDA-MB-231 human breast cancer cells | 22 µM | Antimigratory and proapoptotic activities | [2] |

| Treatment | MDA-MB-231 human breast cancer cells | 20 µM (1 hour) | Induces mitogenic and stress signaling | [2][7] |

| Toxicity | Cultured hepatocytes | Up to 100 µM | Devoid of toxicity | [2][7] |

Table 2: EC50 Values for BCI and this compound in Neuroblastoma Cell Lines

| Compound | Cell Line | EC50 (µM) | Reference |

| BCI | KELLY | ~2 | [8] |

| BCI | IMR-32 | ~2 | [8] |

| BCI | LAN-1 | ~4 | [8] |

| BCI | SK-N-AS | ~5 | [8] |

| This compound | KELLY | ~2.5 | [8] |

| This compound | IMR-32 | ~2.5 | [8] |

| This compound | LAN-1 | ~5 | [8] |

| This compound | SK-N-AS | ~6 | [8] |

Experimental Protocols

Detailed, step-by-step experimental protocols are not available in the public abstracts. However, the methodologies employed in the key studies can be summarized as follows:

Kinase Phosphorylation Profiling

-

Objective: To determine the effect of this compound on the phosphorylation status of various kinases.

-

Methodology Summary: Cancer cells (e.g., MDA-MB-231) were treated with this compound for specified durations. Cell lysates were then subjected to phosphokinase array analysis, which typically involves incubating the lysates with membranes spotted with antibodies against a panel of phosphorylated kinases. The resulting signals are detected and quantified to assess changes in phosphorylation levels. This method revealed that this compound selectively activates MAPKs and their downstream substrates without significantly affecting receptor tyrosine kinases, SRC family kinases, AKT, or mTOR pathways.[1]

Cell Viability and Apoptosis Assays

-

Objective: To assess the cytotoxic and pro-apoptotic effects of this compound.

-

Methodology Summary:

-

Viability: Cancer cell lines were treated with increasing concentrations of this compound for a defined period (e.g., 3 days). Cell viability was measured using standard assays such as MTT or resazurin reduction assays. Data were normalized to vehicle-treated control cells to calculate EC50 values.[8][9]

-

Apoptosis: Apoptosis was distinguished from necrosis. Following treatment with this compound, cells were likely analyzed using techniques such as Annexin V/Propidium Iodide staining followed by flow cytometry to quantify the percentage of apoptotic cells.[1]

-

Cell Motility/Migration Assays

-

Objective: To evaluate the impact of this compound on cancer cell migration.

-

Methodology Summary: The effect of this compound on cell motility was likely assessed using a wound-healing assay or a transwell migration assay. In a wound-healing assay, a "scratch" is made in a confluent monolayer of cells, and the rate of closure of the scratch is monitored over time in the presence or absence of this compound.[1]

Alternative and Off-Target Mechanisms

While the primary mechanism of this compound is attributed to DUSP1/6 inhibition, some studies, particularly in neuroblastoma cells, suggest a more complex mechanism of action.[8] Research on the parent compound, BCI, indicated that its cytotoxicity in neuroblastoma cells persisted even with the complete loss of DUSP6 and partial depletion of DUSP1.[8] This suggests that BCI and potentially this compound may exert their effects through off-target mechanisms.[8] A phosphoproteomic screen identified the upregulation of JNK signaling and the suppression of mTOR and S6K signaling as potential contributors to BCI-mediated cell death.[8]

Logical Flow of Questioning the Primary Mechanism

Caption: Questioning the DUSP1/6-dependent mechanism of BCI.

Conclusion

This compound is a promising tumor-selective agent that functions primarily through the inhibition of DUSP1 and DUSP6, leading to the hyperactivation of MAPK signaling pathways and subsequent induction of apoptosis and inhibition of cell motility in cancer cells.[1][6] However, evidence also suggests the possibility of off-target effects, particularly the modulation of the mTOR and JNK pathways, which may contribute to its cytotoxic activity in certain cancer contexts.[8] Further research is warranted to fully elucidate the complete range of molecular targets and to understand the context-dependent mechanisms of action of this compound. This will be crucial for its future development as a potential component of cancer therapy, possibly in combination with immunotherapy.[7]

References

- 1. A Tumor Cell-Selective Inhibitor of Mitogen-Activated Protein Kinase Phosphatases Sensitizes Breast Cancer Cells to Lymphokine-Activated Killer Cell Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. mdpi.com [mdpi.com]

- 4. cancer-research-network.com [cancer-research-network.com]

- 5. researchgate.net [researchgate.net]

- 6. probechem.com [probechem.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. The cytotoxic action of BCI is not dependent on its stated DUSP1 or DUSP6 targets in neuroblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

An In-depth Technical Guide to the BCI-215 Signaling Pathway Activation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the signaling pathway activation by BCI-215, a potent and tumor-selective small molecule inhibitor. This compound, chemically known as (E)-2-Benzylidene-5-bromo-3-(cyclohexylamino)-2,3-dihydro-1H-inden-1-one, is a derivative of the parent compound BCI, developed to have similar activity with reduced toxicity.[1][2] It functions primarily by inhibiting dual-specificity MAPK phosphatases (DUSP-MKPs), leading to the hyperactivation of key cellular signaling cascades.[3][4] This guide details its mechanism of action, downstream effects, quantitative data from various studies, and relevant experimental protocols.

Core Mechanism: Inhibition of DUSP-MKPs

The primary molecular targets of this compound are the Mitogen-Activated Protein Kinase (MAPK) Phosphatases (MKPs), which belong to the dual-specificity phosphatase (DUSP) family.[4][5] Specifically, this compound has been shown to inhibit DUSP1 and DUSP6.[6][7] DUSPs are critical negative regulators of the MAPK signaling pathways, as they dephosphorylate and inactivate key kinases like ERK, JNK/SAPK, and p38 on both tyrosine and threonine residues.[4][5] By inhibiting DUSP1 and DUSP6, this compound removes this negative regulation, resulting in the rapid, sustained, and selective hyperactivation of MAPK signaling pathways.[6][8] This targeted action allows this compound to modulate fundamental cellular processes, including proliferation, differentiation, apoptosis, and stress responses.[6][9]

Signaling Pathway Activation

This compound treatment leads to the robust phosphorylation of multiple kinases. Kinase phosphorylation profiling has confirmed that this compound selectively activates MAPKs and their downstream substrates without significantly affecting receptor tyrosine kinases, SRC family kinases, AKT, or mTOR pathways in certain contexts.[6][10]

2.1 MAPK Pathway In various cell models, including human breast cancer cells (MDA-MB-231) and melanocytes (Mel-Ab), this compound induces rapid and sustained phosphorylation of all three major MAPKs:

In Mel-Ab cells treated with 1 µM this compound, the phosphorylation of ERK and JNK was immediately upregulated and maintained for at least 6 hours.[1] The degree of activation was noted to be greatest for ERK.[1] this compound also hyperactivates MKK4/SEK1, a kinase upstream of JNK and p38, suggesting a broad activation of stress response pathways.[6][7]

2.2 β-Catenin Pathway In the context of melanogenesis, this compound treatment has also been shown to induce the phosphorylation of the β-catenin pathway, which contributes to its anti-melanogenic effects.[1]

Downstream Cellular Effects

The activation of these signaling cascades by this compound translates into distinct, context-dependent cellular outcomes.

3.1 Anti-Melanogenic Effects In melanocytes, the activation of MAPK pathways by this compound leads to the suppression of melanin production.[1]

-

Mechanism : The hyperactivation of ERK, JNK, and p38 signaling pathways leads to the downregulation of the Microphthalmia-associated transcription factor (MITF) protein.[1] MITF is a master regulator of melanogenesis.

-

Outcome : The reduction in MITF protein levels subsequently decreases the expression of its downstream target enzymes, including tyrosinase, Tyrp1, and DCT, resulting in suppressed basal and cAMP-stimulated melanin synthesis.[1]

3.2 Anti-Cancer Effects this compound exhibits selective cytotoxicity towards tumor cells while sparing normal cells.[4][5]

-

Breast Cancer (MDA-MB-231 cells) : In this model, this compound inhibits cell motility and induces apoptosis (but not primary necrosis).[3][6] It also sensitizes these cancer cells to lymphokine-activated killer (LAK) cell activity.[6] The observed cytotoxicity is partially rescued by the inhibition of p38, highlighting the role of this stress-activated pathway in this compound-induced cell death.[6]

-

Neuroblastoma : this compound is cytotoxic across a range of neuroblastoma cell lines, where it induces a short-lived activation of the stress-inducible MAPKs (JNK and p38) and AKT.[11][12]

Quantitative Data Summary

The biological activity of this compound has been quantified in several experimental systems. The data below is compiled from multiple studies.

| Cell Line / Model | Assay | Parameter | Value / Concentration | Reference |

| DUSP-overexpressing HeLa cells | pERK Level Increase | IC₅₀ | Micromolar (µM) range | [4][13] |

| Mel-Ab melanocytes | MAPK Phosphorylation | Effective Concentration | 1 µM (sustained p-ERK/JNK for ≥6h) | [1] |

| MDA-MB-231 (Breast Cancer) | Induction of Mitogenic/Stress Signaling | Effective Concentration | 20 µM (1 hour) | [3][5] |

| MDA-MB-231 (Breast Cancer) | Anti-migratory & Pro-apoptotic Activity | Effective Concentration | 22 µM | [3][14] |

| SK-N-AS (Neuroblastoma) | Cytotoxicity | EC₅₀ | ~10 µM | [12] |

| KELLY (Neuroblastoma) | Cytotoxicity | EC₅₀ | ~4 µM | [12] |

| IMR-32 (Neuroblastoma) | Cytotoxicity | EC₅₀ | ~2.5 µM | [12] |

| LAN-1 (Neuroblastoma) | Cytotoxicity | EC₅₀ | ~2.5 µM | [12] |

| Cultured Hepatocytes | Cytotoxicity | No-effect Concentration | Up to 100 µM | [3][4] |

Experimental Protocols

This section provides an overview of the methodologies used to investigate the effects of this compound.

5.1 Western Blot Analysis for Protein Phosphorylation

This protocol is used to detect changes in the phosphorylation state of key signaling proteins following this compound treatment.

-

Treatment : Cells are treated with this compound at concentrations ranging from 1 µM to 22 µM for time points between 1 to 6 hours or longer, depending on the experimental goal.[1][3] A vehicle control (e.g., DMSO) is run in parallel.

-

Lysis : Cells are lysed on ice using a suitable buffer (e.g., RIPA buffer) supplemented with a cocktail of protease and phosphatase inhibitors (e.g., sodium orthovanadate, sodium fluoride) to preserve protein phosphorylation states.[8][12]

-

Protein Quantification : Protein concentration is determined using a standard method like the bicinchoninic acid (BCA) assay to ensure equal loading.

-

Electrophoresis and Transfer : Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF or nitrocellulose membrane.

-

Immunoblotting : Membranes are blocked and then incubated with primary antibodies specific for the phosphorylated and total forms of target proteins (e.g., p-ERK, total ERK, p-JNK, p-p38, p-β-catenin).[1] Following incubation with appropriate HRP-conjugated secondary antibodies, the signal is detected using an ECL substrate.

5.2 Apoptosis Analysis

This protocol is used to quantify this compound-induced apoptotic cell death.

-

Treatment : Cells are treated with an effective concentration of this compound (e.g., 22 µM).[3][14]

-

Methodology : Apoptosis can be assessed by various methods:

-

Annexin V/Propidium Iodide (PI) Staining : Treated cells are stained with FITC-conjugated Annexin V and PI, followed by analysis with flow cytometry. Annexin V-positive/PI-negative cells are scored as early apoptotic.

-

Caspase Activity Assays : Cleavage of caspase-3, caspase-9, and PARP can be measured via Western blotting or by using colorimetric/fluorometric activity assays.

-

Nuclear Fragmentation : Cells can be stained with a nuclear dye like DAPI or Hoechst 33342. The presence of condensed or fragmented nuclei is indicative of apoptosis and can be visualized by fluorescence microscopy.[8]

-

5.3 Cell Viability and Cytotoxicity Assays

This protocol is used to determine the concentration-dependent effect of this compound on cell survival.

-

Cell Lines : Neuroblastoma cell lines (SK-N-AS, KELLY, IMR-32, LAN-1), MDA-MB-231.[8][12]

-

Methodology :

-

Cells are seeded in 96-well plates and allowed to adhere overnight.

-

Cells are then treated with a range of this compound concentrations for a defined period (e.g., 72 hours).

-

Cell viability is assessed using metabolic assays such as MTT, MTS, or resazurin reduction assays, which measure the metabolic activity of living cells.

-

Absorbance or fluorescence is read using a plate reader.

-

Data is normalized to vehicle-treated control cells, and dose-response curves are generated to calculate EC₅₀ values.[12]

-

Conclusion

This compound is a specific and potent modulator of cellular signaling that acts through the inhibition of DUSP1 and DUSP6. This mechanism leads to the selective and sustained activation of the ERK, JNK, and p38 MAPK pathways, as well as the β-catenin pathway. The resulting downstream effects are highly context-dependent, leading to anti-melanogenic outcomes in skin models and potent anti-cancer activity—including apoptosis induction and motility inhibition—in various cancer cell lines. Its tumor-selective cytotoxicity and lack of reactive oxygen species generation make this compound a promising candidate for further investigation as a therapeutic agent, particularly as a complement to cancer immunotherapy.[4][5][10]

References

- 1. This compound, a Dual-Specificity Phosphatase Inhibitor, Reduces UVB-Induced Pigmentation in Human Skin by Activating Mitogen-Activated Protein Kinase Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. medchemexpress.com [medchemexpress.com]

- 4. cancer-research-network.com [cancer-research-network.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. A Tumor Cell-Selective Inhibitor of Mitogen-Activated Protein Kinase Phosphatases Sensitizes Breast Cancer Cells to Lymphokine-Activated Killer Cell Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. This compound | DUSP-MKP inhibitor | Probechem Biochemicals [probechem.com]

- 8. discovery.ucl.ac.uk [discovery.ucl.ac.uk]

- 9. mdpi.com [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. The cytotoxic action of BCI is not dependent on its stated DUSP1 or DUSP6 targets in neuroblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. medchemexpress.com [medchemexpress.com]

- 14. file.medchemexpress.com [file.medchemexpress.com]

The Impact of BCI-215 on MAPK Signaling: An In-depth Analysis of ERK, JNK, and p38 Phosphorylation

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

BCI-215, a derivative of (E)-2-benzylidene-3-(cyclohexylamino)-2,3-dihydro-1H-inden-1-one (BCI), is a potent and tumor cell-selective small molecule inhibitor of dual-specificity mitogen-activated protein kinase (MAPK) phosphatases (DUSPs), with specific activity against DUSP1 and DUSP6.[1][2] These phosphatases are critical negative regulators of the MAPK signaling pathways, which are centrally involved in cell proliferation, differentiation, apoptosis, and stress responses. By inhibiting DUSP1 and DUSP6, this compound disrupts the dephosphorylation of key kinases, leading to the hyperactivation of the extracellular signal-regulated kinase (ERK), c-Jun N-terminal kinase (JNK), and p38 MAPK pathways.[3] This sustained phosphorylation can selectively induce apoptosis in cancer cells, which often rely on buffered MAPK signaling for survival, while sparing normal cells.[3] This technical guide provides a comprehensive overview of the effects of this compound on ERK, JNK, and p38 phosphorylation, presenting quantitative data, detailed experimental protocols, and visual representations of the underlying signaling pathways and workflows.

Data Presentation: Quantitative Effects of this compound on MAPK Phosphorylation

The following tables summarize the observed effects of this compound on the phosphorylation of ERK, JNK, and p38 in different cell lines. The data is compiled from multiple studies and presented to facilitate comparison.

| Cell Line | This compound Concentration | Treatment Time | Effect on ERK Phosphorylation | Reference |

| MDA-MB-231 (Human Breast Cancer) | 20 µM | 1 hour | Rapid and sustained increase | [3] |

| Mel-Ab (Murine Melanoma) | 1 µM | Up to 6 hours | Immediate and sustained increase; greater than on JNK and p38 | [2] |

| KELLY (Human Neuroblastoma) | 2 µM | 2, 4, 8, 24 hours | No significant reproducible change | [4] |

| Cell Line | This compound Concentration | Treatment Time | Effect on JNK Phosphorylation | Reference |

| MDA-MB-231 (Human Breast Cancer) | 20 µM | 1 hour | Rapid and sustained increase | [3] |

| Mel-Ab (Murine Melanoma) | 1 µM | Up to 6 hours | Immediate and sustained increase | [2] |

| KELLY (Human Neuroblastoma) | 2 µM | 2 hours | Rapid and transient increase | [4] |

| Cell Line | This compound Concentration | Treatment Time | Effect on p38 Phosphorylation | Reference |

| MDA-MB-231 (Human Breast Cancer) | 20 µM | 1 hour | Rapid and sustained increase | [3] |

| Mel-Ab (Murine Melanoma) | 1 µM | Up to 6 hours | Increased, but to a lesser extent than ERK and JNK | [2] |

| KELLY (Human Neuroblastoma) | 2 µM | 2 hours | Rapid and transient increase | [4] |

Signaling Pathways and Experimental Workflows

To visually represent the molecular interactions and experimental procedures, the following diagrams were generated using the DOT language.

References

- 1. Dynamics of Dual Specificity Phosphatases and Their Interplay with Protein Kinases in Immune Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound, a Dual-Specificity Phosphatase Inhibitor, Reduces UVB-Induced Pigmentation in Human Skin by Activating Mitogen-Activated Protein Kinase Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A Tumor Cell-Selective Inhibitor of Mitogen-Activated Protein Kinase Phosphatases Sensitizes Breast Cancer Cells to Lymphokine-Activated Killer Cell Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The cytotoxic action of BCI is not dependent on its stated DUSP1 or DUSP6 targets in neuroblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]

The Discovery and Development of BCI-215: A Technical Guide to a Novel DUSP Inhibitor

FOR IMMEDIATE RELEASE

Pittsburgh, PA – November 19, 2025 – BCI-215, a potent and tumor cell-selective dual-specificity MAPK phosphatase (DUSP) inhibitor, has emerged as a promising therapeutic candidate in preclinical studies. This technical guide provides an in-depth overview of the discovery, mechanism of action, and key experimental data related to this compound for researchers, scientists, and drug development professionals.

Introduction

This compound is a small molecule inhibitor of dual-specificity phosphatases (DUSPs), specifically targeting DUSP1 and DUSP6.[1][2][3] These enzymes are critical negative regulators of the mitogen-activated protein kinase (MAPK) signaling pathways, including ERK, p38, and JNK.[4][5] In many cancers, DUSPs are overexpressed, leading to the suppression of MAPK-mediated apoptosis and a more aggressive tumor phenotype.[4][5] this compound was developed as a less toxic analog of the parent compound, BCI, and has demonstrated significant anti-cancer and anti-pigmentation properties in preclinical models.[1][3]

Discovery and Synthesis

This compound was identified through in vivo structure-activity relationship studies in transgenic zebrafish models engineered to report on FGF signaling, a key pathway regulated by DUSPs.[6][7] This whole-organism screening approach allowed for the concurrent assessment of efficacy and toxicity, leading to the selection of this compound as a lead candidate with an improved safety profile over BCI.[3]

The synthesis of this compound is achieved through a convergent synthetic method. This process involves the aldol condensation of dihydroindenones with benzaldehydes, followed by the SN2 addition of amines.[1]

Mechanism of Action

This compound exerts its biological effects through the allosteric inhibition of DUSP1 and DUSP6.[1][7] By inhibiting these phosphatases, this compound leads to the hyperactivation of the MAPK signaling cascades, specifically causing a rapid and sustained increase in the phosphorylation of ERK, p38, and JNK.[2][3] This sustained signaling stress in cancer cells triggers pro-apoptotic pathways and inhibits cell migration and survival.[1][2] In the context of dermatology, the activation of these MAPK pathways by this compound leads to the downregulation of the microphthalmia-associated transcription factor (MITF), a key regulator of melanogenesis, thereby reducing UVB-induced hyperpigmentation.

Quantitative Data

In Vitro Cytotoxicity

This compound has demonstrated selective cytotoxicity against various cancer cell lines while showing minimal to no toxicity in normal cells.[1][4]

| Cell Line | Cancer Type | EC50 (µM) | Reference |

| SK-N-AS | Neuroblastoma | 0.99 | [8] |

| KELLY | Neuroblastoma | 0.42 | [8] |

| IMR-32 | Neuroblastoma | 0.26 | [8] |

| LAN-1 | Neuroblastoma | 0.49 | [8] |

Table 1: EC50 Values of this compound in Neuroblastoma Cell Lines.

DUSP Inhibition

This compound effectively inhibits DUSP1 and DUSP6 in cell-based assays.[7]

| Target | IC50 (µM) | Assay Type | Reference |

| DUSP1 | 11.5 ± 2.8 | Chemical Complementation | [7] |

| DUSP6 | 12.3 ± 4.0 | Chemical Complementation | [7] |

Table 2: IC50 Values of this compound for DUSP Inhibition.

Signaling Pathway and Experimental Workflows

This compound Signaling Pathway

Caption: this compound inhibits DUSP1/6, activating MAPK pathways and cellular responses.

Zebrafish FGF Reporter Assay Workflow

Caption: Workflow for in vivo screening of FGF signaling modulators in zebrafish.

Cell Migration Assay Workflow

Caption: Workflow for single-cell migration analysis of MDA-MB-231 cells.

Experimental Protocols

Cell Culture

MDA-MB-231 human breast cancer cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.[9] Cells are maintained at 37°C in a humidified atmosphere of 5% CO2.[10] For passaging, cells are washed with PBS, detached with 0.05% Trypsin-EDTA, and re-seeded at a 1:10 ratio when they reach 80-85% confluency.[10]

Zebrafish FGF Reporter Assay

Transgenic Tg(dusp6:d2EGFP) zebrafish embryos are used to screen for modulators of FGF signaling.[6] Embryos are arrayed in 96-well plates and treated with compounds at the desired concentration (e.g., 30 µM for a primary screen) in 1% DMSO.[6] Positive (BCI) and negative (DMSO) controls are included on each plate.[6] After a 5-hour incubation at 28.5°C, GFP expression is quantified using an automated high-content imaging system.[6]

Single-Cell Migration Assay

MDA-MB-231 cells are seeded sparsely on collagen-coated 24-well plates and allowed to attach overnight.[9] The following day, the medium is replaced with fresh medium containing either this compound at the desired concentration or a vehicle control. Live-cell imaging is performed for 2 hours with images captured every minute.[9] The centroid of individual cells is tracked manually using ImageJ software, and the migration speed is calculated as the total distance traveled divided by the imaging time.[9][11]

Western Blot Analysis for Phospho-MAPK

Cells are treated with this compound for the desired time points. Following treatment, cells are lysed in RIPA buffer supplemented with protease and phosphatase inhibitors. Protein concentration is determined using a BCA assay. Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane. Membranes are blocked with 5% BSA in TBST and incubated with primary antibodies against phospho-ERK, phospho-JNK, phospho-p38, and their respective total protein controls overnight at 4°C. After washing, membranes are incubated with HRP-conjugated secondary antibodies, and bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Future Directions

The preclinical data for this compound are promising, demonstrating its potential as a selective anti-cancer agent and a novel treatment for hyperpigmentation disorders. Further studies are warranted to explore its efficacy in in vivo cancer models and to fully elucidate the downstream signaling events that contribute to its therapeutic effects. The favorable toxicity profile of this compound makes it a strong candidate for continued development towards clinical trials.

References

- 1. researchgate.net [researchgate.net]

- 2. medchemexpress.com [medchemexpress.com]

- 3. This compound | DUSP-MKP inhibitor | Probechem Biochemicals [probechem.com]

- 4. In Vivo Structure-Activity Relationship Studies Support Allosteric Targeting of a Dual Specificity Phosphatase - PMC [pmc.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. A high-content screening assay in transgenic zebrafish identifies two novel activators of FGF signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Zebrafish chemical screening reveals an inhibitor of Dusp6 that expands cardiac cell lineages - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The cytotoxic action of BCI is not dependent on its stated DUSP1 or DUSP6 targets in neuroblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Single Cell Migration Assay Using Human Breast Cancer MDA-MB-231 Cell Line - PMC [pmc.ncbi.nlm.nih.gov]

- 10. genome.ucsc.edu [genome.ucsc.edu]

- 11. Single Cell Migration Assay Using Human Breast Cancer MDA-MB-231 Cell Line - PubMed [pubmed.ncbi.nlm.nih.gov]

BCI-215 selectivity for tumor cells versus normal cells

An In-depth Technical Guide on the Preferential Activity of BCI-215 Against Cancer Cells

Introduction

This compound has emerged as a promising small molecule inhibitor targeting dual-specificity mitogen-activated protein kinase (MAPK) phosphatases (DUSP-MKPs), critical regulators of cellular signaling pathways.[1][2] A compelling characteristic of this compound is its remarkable selectivity in inducing cytotoxicity in tumor cells while sparing their normal, non-transformed counterparts. This technical guide provides a comprehensive overview of the quantitative data, experimental methodologies, and underlying molecular mechanisms that define the selective anti-cancer activity of this compound, tailored for researchers, scientists, and professionals in drug development.

Quantitative Analysis of this compound Selectivity

The selective cytotoxicity of this compound has been demonstrated across various cancer cell lines, with minimal impact on normal cells. The following tables summarize the available quantitative data on the efficacy of this compound.

Table 1: Efficacy of this compound in Human Neuroblastoma Cell Lines

| Cell Line | EC50 (µM) after 6 days |

| SK-N-AS | 0.99 |

| KELLY | 0.26 |

| IMR-32 | 0.42 |

| LAN-1 | 0.35 |

Data sourced from Thompson et al.[3]

Table 2: Efficacy and Safety Profile of this compound in Breast Cancer and Normal Cells

| Cell Line | Assay Type | IC50 / Effect Concentration |

| MDA-MB-231 (Human Breast Cancer) | Cell Migration / Cell Loss | 7 - 15 µM |

| Human Hepatocytes | Cytotoxicity | No toxicity observed up to 100 µM |

| Endothelial Cells | Cytotoxicity | Non-toxic at active concentrations |

| Zebrafish Embryos | Developmental Toxicity | Devoid of toxicity |

Data compiled from various sources.[1][2][4]

Core Mechanism of Action

This compound exerts its tumor-selective effects by inhibiting DUSP1 and DUSP6, leading to the hyperactivation of MAPK signaling pathways, specifically ERK, JNK, and p38.[5][6][7] This sustained hyperactivation in cancer cells, which often exhibit a dependency on finely regulated MAPK signaling for survival and proliferation, triggers a cascade of events culminating in apoptosis.[5][6] In contrast, normal cells appear to tolerate this induced stress, highlighting a key therapeutic window.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections outline the key experimental protocols used to characterize the selectivity of this compound.

Cell Culture

-

MDA-MB-231 Human Breast Cancer Cells: These cells are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin. Cells are maintained in a humidified incubator at 37°C with 5% CO2.

-

Human Hepatocytes: Cryopreserved human hepatocytes are thawed and suspended in specialized hepatocyte culture medium. Cell viability is assessed using Trypan Blue exclusion.

-

Endothelial Cells (e.g., HUVEC): Human Umbilical Vein Endothelial Cells are cultured in endothelial cell growth medium, typically on gelatin-coated flasks to promote attachment.

Assessment of this compound Selectivity Workflow

The process of determining the tumor-selective cytotoxicity of a compound like this compound involves a series of in vitro assays.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. The cytotoxic action of BCI is not dependent on its stated DUSP1 or DUSP6 targets in neuroblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound, a Dual-Specificity Phosphatase Inhibitor, Reduces UVB-Induced Pigmentation in Human Skin by Activating Mitogen-Activated Protein Kinase Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Protein tyrosine phosphatases: promising targets in pancreatic ductal adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. This compound - Nordic Biosite [nordicbiosite.com]

A Technical Guide to the In Vivo Activity of BCI-215 in Zebrafish Models

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of the in vivo activity of BCI-215, a small molecule inhibitor of dual-specificity MAPK phosphatases (DUSPs), with a specific focus on its application and effects within zebrafish models. This compound, a derivative of the parent compound BCI, has been identified as a potent, cell-selective DUSP inhibitor with significantly lower toxicity, making it a valuable tool for studying the FGF signaling pathway in developmental and regenerative contexts.

Core Mechanism of Action

This compound functions as an allosteric inhibitor of DUSP6 (also known as MAPK Phosphatase 3, MKP-3) and DUSP1 (MKP-1).[1][2] DUSP6 is a critical negative feedback regulator of the Fibroblast Growth Factor (FGF) signaling pathway, which acts by dephosphorylating and inactivating Extracellular Signal-Regulated Kinase (ERK), a key component of the RAS/MAPK cascade.[3]

Unlike competitive inhibitors that target the active site, this compound binds to an allosteric pocket near the catalytic domain of DUSP6 in its low-activity state.[3][4] This binding event prevents the conformational change required for catalytic activation that is normally induced by the binding of its substrate, phosphorylated ERK (pERK).[2][3] By locking DUSP6 in an inactive conformation, this compound leads to a sustained increase in pERK levels, effectively hyperactivating FGF signaling.[3][5] This specific mechanism of action confers selectivity, as BCI does not affect the function of other phosphatases like DUSP5, CDC25B, or PTP1B.[4]

Quantitative Data Summary

The following tables summarize the key quantitative findings from in vivo and cellular studies of this compound and its parent compound, BCI.

Table 1: In Vivo Activity of this compound in Zebrafish Models

| Parameter | Model System | Concentration / Dose | Observed Effect | Reference |

|---|---|---|---|---|

| FGF Signaling Activation | Tg(dusp6:EGFP) embryos | 20 µM (2x EC₅₀) | Robust hyperactivation of FGF reporter | [2] |

| Developmental Toxicity | Zebrafish embryos | 1-20 µM (6-hour exposure) | Non-toxic, normal development and hatching | [1][2] |

| Cardiac Regeneration | Adult Zebrafish | 0.5 mg/kg (daily retro-orbital injection) | Increased cardiomyocyte proliferation and angiogenesis; reduced fibrosis |[6] |

Table 2: Comparative Toxicity of BCI vs. This compound

| Compound | Model System | Concentration / Dose | Outcome | Reference |

|---|---|---|---|---|

| BCI | Zebrafish Embryos | 5-10 µM (EC₅₀) | Toxic, hatching failure | [2] |

| This compound | Zebrafish Embryos | 20 µM | Non-toxic, 100% hatching | [2] |

| BCI | Adult Zebrafish | 12.5 - 25 mg/kg | High mortality | [6] |

| This compound | Adult Zebrafish | 12.5 - 25 mg/kg | Lower mortality than BCI | [6] |

| BCI | EA.hy926 endothelial cells | > 25 µM | Cell loss, necrosis | [2] |

| This compound | EA.hy926 endothelial cells | Up to 50 µM | Devoid of cellular toxicity |[2] |

Table 3: Cellular Inhibitory Activity

| Compound | Assay | Target | IC₅₀ | Reference |

|---|

| this compound | DUSP-overexpressing HeLa cells | DUSP6 / DUSP1 | Micromolar range |[1][2][5] |

In Vivo Applications in Zebrafish Models

Developmental Studies in Zebrafish Embryos

The initial discovery of BCI was made through a chemical screen using a transgenic zebrafish line, Tg(dusp6:EGFP), which expresses destabilized GFP under the control of an FGF-responsive element.[2][3] This model allows for direct, quantifiable visualization of FGF signaling activity.

Treatment of these embryos with BCI and its analogs, including this compound, results in a concentration-dependent increase in GFP fluorescence in areas of active FGF signaling, such as the mid-hindbrain boundary and tailbud.[3] This hyperactivation of the pathway was confirmed by whole-mount in situ hybridization, which showed expanded expression of downstream FGF target genes, including ntl (no tail), dusp6, engrailed3 (eng3), and krox20.[3] Furthermore, semi-quantitative RT-PCR analysis confirmed the upregulation of other feedback attenuators like sef and spry4.[3] These studies demonstrate that this compound effectively phenocopies the effects of FGF pathway hyperactivation.[3] Importantly, this compound achieves this with minimal toxicity, allowing for studies of developmental processes without confounding toxic effects.[2][7]

Cardiac Regeneration in Adult Zebrafish

This compound has been effectively utilized to probe the role of DUSP6 in adult tissue regeneration, particularly in the heart.[6] Adult zebrafish possess a remarkable ability to regenerate their hearts following injury, a process heavily reliant on the proliferation of existing cardiomyocytes, which is modulated by FGF signaling.

In a ventricular apex amputation model, adult zebrafish were treated with daily retro-orbital injections of 0.5 mg/kg this compound for six consecutive days post-injury.[6] The results were significant:

-

Increased Cardiomyocyte Proliferation: Treated hearts showed a marked increase in the cardiomyocyte proliferation index compared to vehicle-treated controls.[6]

-

Enhanced Angiogenesis: There was a notable increase in the formation of new blood vessels within the injury site.[6]

-

Reduced Fibrotic Scarring: By 25 days post-amputation, hearts from this compound-treated fish displayed a significantly smaller fibrotic scar, indicating faster and more complete regeneration.[6]

Crucially, this compound did not induce cardiomyocyte proliferation in uninjured hearts, suggesting its pro-regenerative effects are specific to the injury context and that it does not cause cardiomegaly.[6]

Experimental Protocols

Zebrafish Husbandry and Embryo Drug Administration

-

Zebrafish Maintenance: Wild-type or transgenic zebrafish (e.g., Tg(dusp6:EGFP)pt6) are maintained at 28.5°C on a 14/10 hour light/dark cycle.[8]

-

Embryo Collection: Embryos are collected after natural spawning and raised in E3 medium at 28.5°C.[8]

-

Drug Preparation: A stock solution of this compound is prepared in DMSO. The final working solution is made by diluting the stock in E3 medium to the desired concentration (e.g., 1-20 µM). The final DMSO concentration should not exceed 0.5% to avoid vehicle-induced toxicity.[3]

-

Treatment: At the desired developmental stage (e.g., 5 hours post-fertilization), embryos are transferred to multi-well plates and the E3 medium is replaced with the this compound working solution.[3] Embryos are incubated for the specified duration (e.g., 6-8 hours) before analysis.[3]

Whole-Mount In Situ Hybridization (WISH)

-

Probe Synthesis: Digoxigenin (DIG)-labeled antisense RNA probes for FGF target genes (ntl, dusp6, eng3, etc.) are synthesized via in vitro transcription.

-

Embryo Fixation: Following this compound treatment, embryos are fixed overnight at 4°C in 4% paraformaldehyde (PFA) in PBS.

-

Hybridization: Fixed embryos are permeabilized with Proteinase K, pre-hybridized, and then hybridized with the DIG-labeled probe overnight at ~65°C.

-

Washing and Detection: Embryos undergo stringent washes to remove unbound probe. They are then incubated with an anti-DIG antibody conjugated to alkaline phosphatase (AP).

-

Visualization: The gene expression pattern is visualized by adding a colorimetric AP substrate (e.g., NBT/BCIP), which produces a purple precipitate. Embryos are then imaged using a stereomicroscope.[3]

Adult Zebrafish Heart Regeneration Assay

-

Anesthesia: Adult zebrafish (3-6 months old) are anesthetized in Tricaine solution.

-

Ventricular Amputation: A small incision is made through the chest wall to expose the heart. The apical tip of the ventricle (approximately 20%) is surgically removed with fine scissors. The fish is then promptly returned to system water for recovery.

-

Drug Administration: Starting one day post-amputation (dpa), fish receive daily retro-orbital injections of this compound (0.5 mg/kg) or a vehicle control (e.g., DMSO in saline).[6]

-

Tissue Collection: At specified time points (e.g., 7 dpa for proliferation, 25 dpa for scarring), fish are euthanized, and hearts are dissected and fixed in 4% PFA.[6]

-

Analysis:

-

Immunohistochemistry: Fixed hearts are sectioned and stained with antibodies against cardiomyocyte markers (e.g., Mef2c) and proliferation markers (e.g., PCNA) to quantify cardiomyocyte proliferation.[6]

-

Fibrosis Staining: Sections are stained with Acid Fuchsin Orange G (AFOG) to visualize intact muscle (orange/brown), fibrin (red), and collagen-rich scar tissue (blue). The scar area is then quantified using imaging software.[6]

-

Disclaimer: The experimental protocols provided are summaries of methods described in the cited literature. Researchers should consult the primary sources and adapt protocols as necessary for their specific experimental conditions, adhering to all institutional and ethical guidelines for animal research.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. In Vivo Structure-Activity Relationship Studies Support Allosteric Targeting of a Dual Specificity Phosphatase - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Zebrafish chemical screening reveals an inhibitor of Dusp6 that expands cardiac cell lineages - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The cytotoxic action of BCI is not dependent on its stated DUSP1 or DUSP6 targets in neuroblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. journals.biologists.com [journals.biologists.com]

- 7. researchgate.net [researchgate.net]

- 8. Protocol for microinjection of rapamycin into the zebrafish habenula - PMC [pmc.ncbi.nlm.nih.gov]

BCI-215 as a Hyperactivator of Fibroblast Growth Factor Signaling: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

BCI-215 is a potent and selective small-molecule inhibitor of dual-specificity phosphatases (DUSPs), with primary targets being DUSP1 and DUSP6. These phosphatases are critical negative regulators of the Mitogen-Activated Protein Kinase (MAPK) signaling cascade. By inhibiting DUSP1 and DUSP6, this compound effectively removes the brakes on MAPK pathways, leading to the sustained phosphorylation and activation of key kinases such as Extracellular signal-Regulated Kinase (ERK), c-Jun N-terminal Kinase (JNK), and p38. As the FGF signaling pathway heavily relies on the MAPK cascade for signal transduction, this compound consequently acts as a potent hyperactivator of FGF signaling. This technical guide provides an in-depth overview of this compound, including its mechanism of action, quantitative data on its activity, detailed experimental protocols for its characterization, and visualizations of the relevant signaling pathways and experimental workflows.

Introduction

Fibroblast Growth Factor (FGF) signaling is a crucial pathway that governs a multitude of cellular processes, including proliferation, differentiation, migration, and survival. Dysregulation of this pathway is implicated in various developmental disorders and cancers. The signaling cascade is tightly controlled by a series of intracellular molecules, including the dual-specificity phosphatases (DUSPs) that dephosphorylate and inactivate key signaling components.

DUSP6 (also known as MKP-3) is a primary negative-feedback regulator of the FGF signaling pathway, specifically dephosphorylating and inactivating ERK1/2, a central downstream effector of FGF receptor activation. This compound, a derivative of the DUSP inhibitor BCI, has emerged as a valuable chemical tool to probe and modulate FGF signaling. Its ability to inhibit DUSP1 and DUSP6 leads to a hyperactivation of the MAPK pathway, thereby amplifying the cellular response to FGF stimulation. This document serves as a comprehensive resource for researchers interested in utilizing this compound to study and manipulate FGF signaling.

Mechanism of Action

This compound functions as an allosteric inhibitor of DUSP1 and DUSP6. Unlike active-site inhibitors, this compound binds to a site distinct from the catalytic pocket of the phosphatases. This binding event induces a conformational change that prevents the phosphatase from effectively dephosphorylating its MAPK substrates (ERK, JNK, and p38). The sustained phosphorylation of these MAPKs leads to an amplification and prolongation of the downstream signals initiated by FGF receptor activation.

The hyperactivation of FGF signaling by this compound is therefore indirect. This compound does not directly interact with FGF ligands or their receptors. Instead, it removes a key negative regulatory mechanism, allowing for a more robust and sustained signal transduction cascade in the presence of FGF stimulation.

Data Presentation: Quantitative Analysis of this compound Activity

The following tables summarize the quantitative data available for this compound and its parent compound, BCI, from various in vitro and in vivo studies.

Table 1: In Vitro Activity of BCI and this compound

| Compound | Assay | Target/Cell Line | Parameter | Value | Reference(s) |

| BCI | DUSP Inhibition | DUSP1 | IC50 | 11.5 ± 2.8 µM | |

| BCI | DUSP Inhibition | DUSP6 | IC50 | 12.3 ± 4.0 µM | |

| This compound | Cytotoxicity | SK-N-AS (Neuroblastoma) | EC50 | 0.99 µM | |

| This compound | Cytotoxicity | KELLY (Neuroblastoma) | EC50 | 0.43 µM | |

| This compound | Cytotoxicity | IMR-32 (Neuroblastoma) | EC50 | 0.26 µM | |

| This compound | Cytotoxicity | LAN-1 (Neuroblastoma) | EC50 | 0.35 µM | |

| This compound | Anti-migratory/Pro-apoptotic | MDA-MB-231 (Breast Cancer) | Concentration | 22 µM | |

| This compound | Mitogenic/Stress Signaling | MDA-MB-231 (Breast Cancer) | Concentration | 20 µM (1 hour) |

Table 2: In Vivo and Cellular Activity of this compound

| Organism/System | Assay | Parameter | Concentration Range | Observed Effect | Reference(s) |

| Zebrafish Embryos | FGF Hyperactivation | FGF Signaling Reporter | 1-20 µM (6 hours) | Increased FGF target gene expression | |

| Human Melanocytes & Keratinocytes | Cytotoxicity | WST Cell Proliferation Assay | 1000 nM (1 µM) | Cytotoxic effect | |

| Human Melanocytes | Melanin Content | Melanin Assay | 100 nM (72 hours) | Decreased melanin content |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the activity of this compound as a hyperactivator of FGF signaling.

Western Blotting for MAPK Phosphorylation

This protocol is for determining the effect of this compound on the phosphorylation status of ERK, JNK, and p38 MAP kinases.

Materials:

-

Cells of interest (e.g., HeLa, MDA-MB-231)

-

This compound stock solution (in DMSO)

-

Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Protein assay kit (e.g., BCA assay)

-

SDS-PAGE gels and running buffer

-

PVDF membrane

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (phospho-ERK, total-ERK, phospho-JNK, total-JNK, phospho-p38, total-p38)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Treatment: Plate cells and allow them to adhere overnight. Treat cells with various concentrations of this compound or vehicle (DMSO) for the desired time points (e.g., 15, 30, 60 minutes).

-

Cell Lysis: Wash cells with ice-cold PBS and lyse them with lysis buffer.

-

Protein Quantification: Determine the protein concentration of each lysate using a protein assay.

-

Sample Preparation: Mix equal amounts of protein with Laemmli sample buffer and boil for 5 minutes.

-

SDS-PAGE and Transfer: Load samples onto an SDS-PAGE gel and separate proteins by electrophoresis. Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-phospho-ERK) overnight at 4°C with gentle agitation.

-

Washing: Wash the membrane three times with TBST for 10 minutes each.

-

Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Washing: Repeat the washing step.

-

Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

-

Stripping and Re-probing: To detect total MAPK levels, the membrane can be stripped and re-probed with an antibody against the total protein.

Cell Viability Assay (MTT Assay)

This protocol is for assessing the cytotoxic effects of this compound on cultured cells.

Materials:

-

Cells of interest

-

96-well plates

-

This compound stock solution

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a predetermined density and allow them to attach overnight.

-

Compound Treatment: Treat the cells with a serial dilution of this compound for the desired duration (e.g., 24, 48, 72 hours). Include vehicle-treated and untreated control wells.

-

MTT Addition: After the incubation period, add 10 µL of MTT solution to each well.

-

Incubation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to convert MTT into formazan crystals.

-

Solubilization: Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the EC50 value.

Zebrafish Embryo Assay for FGF Signaling Hyperactivation

This protocol utilizes the transgenic zebrafish line Tg(dusp6:EGFP) to visually and quantitatively assess the effect of this compound on FGF signaling.

Materials:

-

Tg(dusp6:EGFP) zebrafish embryos

-

This compound stock solution

-

Embryo medium (E3)

-

96-well plates

-

Fluorescence microscope or high-content imaging system

Procedure:

-

Embryo Collection and Staging: Collect freshly fertilized Tg(dusp6:EGFP) embryos and raise them to the desired developmental stage (e.g., 24 hours post-fertilization).

-

Compound Treatment: Array the embryos in a 96-well plate and treat them with different concentrations of this compound in E3 medium. Include a vehicle control.

-

Incubation: Incubate the embryos for a defined period (e.g., 6 hours) at 28.5°C.

-

Imaging: Anesthetize the embryos and image the EGFP expression using a fluorescence microscope. For quantitative analysis, use a high-content imaging system to measure the fluorescence intensity in specific regions of interest where FGF signaling is active (e.g., the midbrain-hindbrain boundary).

-

Data Analysis: Quantify the changes in EGFP fluorescence in this compound-treated embryos compared to the vehicle control to determine the extent of FGF signaling hyperactivation.

Mandatory Visualizations

FGF Signaling Pathway

Caption: The canonical FGF signaling pathway leading to ERK activation and the negative feedback loop involving DUSP6.

Mechanism of this compound Action

Proapoptotic and Antimigratory Activities of BCI-215: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

BCI-215 is a potent and tumor cell-selective small molecule inhibitor of dual-specificity mitogen-activated protein kinase (MAPK) phosphatases (DUSPs), specifically targeting DUSP1 and DUSP6.[1][2] By inhibiting these phosphatases, this compound leads to the hyperactivation of MAPK signaling pathways, including extracellular signal-regulated kinase (ERK), p38, and c-Jun N-terminal kinase (JNK). This sustained signaling cascade has been shown to induce proapoptotic and antimigratory effects in various cancer cell lines, with a notable selectivity for tumor cells over normal cells. This technical guide provides a comprehensive overview of the core activities of this compound, including quantitative data, detailed experimental protocols, and a visualization of the underlying signaling pathway.

Mechanism of Action

This compound functions as an allosteric inhibitor of DUSP1 and DUSP6. DUSPs are critical negative regulators of the MAPK signaling pathways, responsible for dephosphorylating and inactivating key kinases such as ERK, p38, and JNK. In many cancers, DUSPs are overexpressed, which helps to buffer the excessive MAPK signaling driven by oncogenic mutations and maintain cancer cell survival.

By inhibiting DUSP1 and DUSP6, this compound disrupts this regulatory mechanism, leading to rapid and sustained phosphorylation (activation) of ERK, p38, and JNK.[1][3] This hyperactivation of MAPK signaling, particularly the stress-activated p38 and JNK pathways, is believed to be a key driver of the observed cytotoxic and antimigratory effects in cancer cells.[1]

Quantitative Data

The following tables summarize the available quantitative data on the cytotoxic and antimigratory activities of this compound.

Table 1: Cytotoxicity of this compound in Neuroblastoma Cell Lines

| Cell Line | EC50 (µM) after 6 days |

| SK-N-AS | 0.99 |

| KELLY | 0.42 |

| IMR-32 | 0.26 |

| LAN-1 | 0.43 |

Data from a study on various neuroblastoma cell lines.

Table 2: Proapoptotic and Antimigratory Activity in Breast Cancer Cells

| Cell Line | Concentration (µM) | Effect |

| MDA-MB-231 | 22 | Induces apoptosis and inhibits cell motility[4] |

Experimental Protocols

The following are detailed methodologies for key experiments to assess the proapoptotic and antimigratory activities of this compound.

Cell Viability and Cytotoxicity Assay (MTT Assay)

This protocol is for determining the half-maximal effective concentration (EC50) of this compound.

-

Cell Seeding:

-

Harvest cancer cells (e.g., SK-N-AS, KELLY, IMR-32, LAN-1) in their logarithmic growth phase.

-

Seed the cells into 96-well plates at a density of 5 x 10³ cells per well in 100 µL of complete culture medium.

-

Incubate the plates for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.

-

-

This compound Treatment:

-

Prepare a serial dilution of this compound in culture medium to achieve a range of final concentrations (e.g., 0.1 to 100 µM).

-

Remove the existing medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (e.g., DMSO) at the same final concentration as in the highest this compound treatment.

-

Incubate the plates for the desired duration (e.g., 6 days).

-

-

MTT Incubation:

-

Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

-

Incubate the plates for 4 hours at 37°C.

-

-

Formazan Solubilization and Absorbance Reading:

-

Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well.

-

Incubate overnight at 37°C to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

-

Data Analysis:

-

Normalize the absorbance values to the vehicle control.

-

Plot the percentage of cell viability against the logarithm of the this compound concentration.

-

Calculate the EC50 value using non-linear regression analysis.

-

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This protocol is for quantifying the percentage of apoptotic cells following this compound treatment.

-

Cell Treatment:

-

Seed MDA-MB-231 cells in 6-well plates and grow to 70-80% confluency.

-

Treat the cells with this compound (e.g., 22 µM) and a vehicle control for a specified time (e.g., 24 or 48 hours).

-

-

Cell Harvesting and Staining:

-

Collect both adherent and floating cells by trypsinization and centrifugation.

-

Wash the cells with cold PBS.

-

Resuspend the cell pellet in 1X Annexin-binding buffer.

-

Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.

-

Incubate for 15 minutes at room temperature in the dark.

-

-

Flow Cytometry Analysis:

-

Analyze the stained cells using a flow cytometer.

-

Use FITC-A and PI-A channels to detect Annexin V and PI signals, respectively.

-

Gate the cell populations to distinguish between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

-

-

Data Analysis:

-

Quantify the percentage of cells in each quadrant.

-

Compare the percentage of apoptotic cells in this compound treated samples to the vehicle control.

-

Cell Migration Assay (Wound Healing/Scratch Assay)

This protocol is for assessing the effect of this compound on cancer cell migration.

-

Cell Seeding and Monolayer Formation:

-

Seed MDA-MB-231 cells in 6-well plates at a high density to form a confluent monolayer within 24 hours.

-

-

Creating the "Wound":

-

Once a confluent monolayer is formed, create a straight scratch or "wound" in the center of the well using a sterile 200 µL pipette tip.

-

Wash the wells with PBS to remove detached cells.

-

-

This compound Treatment and Imaging:

-

Replace the PBS with fresh culture medium containing this compound (e.g., 22 µM) or a vehicle control.

-

Capture images of the scratch at time 0 and at regular intervals (e.g., every 8, 12, or 24 hours) using a phase-contrast microscope.

-

-

Data Analysis:

-

Measure the width or area of the scratch at each time point using image analysis software (e.g., ImageJ).

-

Calculate the percentage of wound closure relative to the initial wound area for both treated and control samples.

-

Compare the migration rates between the this compound treated and control groups.

-

Mandatory Visualizations

Signaling Pathway of this compound Action

Caption: this compound inhibits DUSP1/6, leading to sustained MAPK activation and downstream effects.

Experimental Workflow for Assessing this compound Activity

Caption: Workflow for evaluating the proapoptotic and antimigratory effects of this compound.

References

- 1. A Tumor Cell-Selective Inhibitor of Mitogen-Activated Protein Kinase Phosphatases Sensitizes Breast Cancer Cells to Lymphokine-Activated Killer Cell Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The cytotoxic action of BCI is not dependent on its stated DUSP1 or DUSP6 targets in neuroblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound | DUSP-MKP inhibitor | Probechem Biochemicals [probechem.com]

- 4. file.medchemexpress.com [file.medchemexpress.com]

Methodological & Application

BCI-215 Protocol for In Vitro Cell Culture Experiments: Application Notes and Detailed Methodologies

For Researchers, Scientists, and Drug Development Professionals

Abstract

BCI-215 is a potent and tumor cell-selective inhibitor of dual-specificity MAPK phosphatases (DUSP), particularly DUSP1 and DUSP6.[1][2][3][4] By inhibiting these phosphatases, this compound leads to the hyperactivation of Mitogen-Activated Protein Kinase (MAPK) signaling pathways, including ERK, p38, and JNK.[1][2][5] This sustained MAPK activation induces selective cytotoxicity, apoptosis, and inhibition of cell motility in cancer cells while showing minimal toxicity to normal cells.[3][4] These characteristics make this compound a promising candidate for cancer therapy research. This document provides detailed application notes and protocols for in vitro cell culture experiments using this compound.

Mechanism of Action

This compound functions as an allosteric inhibitor of DUSP1 and DUSP6.[6] These phosphatases are responsible for dephosphorylating and inactivating key kinases in the MAPK signaling cascades (ERK, p38, and JNK). By inhibiting DUSP1 and DUSP6, this compound causes a rapid and sustained increase in the phosphorylation of ERK, p38, and JNK.[1][2] This prolonged activation of stress and mitogenic signaling pathways in cancer cells ultimately leads to apoptosis and reduced cell viability.[1][3]

Signaling Pathway

References

- 1. The cytotoxic action of BCI is not dependent on its stated DUSP1 or DUSP6 targets in neuroblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A Tumor Cell-Selective Inhibitor of Mitogen-Activated Protein Kinase Phosphatases Sensitizes Breast Cancer Cells to Lymphokine-Activated Killer Cell Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. file.medchemexpress.com [file.medchemexpress.com]

- 5. This compound, a Dual-Specificity Phosphatase Inhibitor, Reduces UVB-Induced Pigmentation in Human Skin by Activating Mitogen-Activated Protein Kinase Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 6. In vivo structure-activity relationship studies support allosteric targeting of a dual specificity phosphatase - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for BCI-215 Stock Solution Preparation

Audience: Researchers, scientists, and drug development professionals.

Introduction: BCI-215 is a potent and selective inhibitor of dual-specificity MAPK phosphatases (DUSP), particularly DUSP1 and DUSP6.[1][2] By inhibiting these phosphatases, this compound leads to the sustained phosphorylation and activation of the Mitogen-Activated Protein Kinase (MAPK) signaling pathways, including ERK, JNK, and p38.[1][3][4] This activity makes this compound a valuable tool for studying cellular processes regulated by MAPK signaling, such as cell proliferation, differentiation, and apoptosis.[4][5] Notably, this compound has demonstrated selective cytotoxicity towards tumor cells while sparing normal cells, highlighting its potential in cancer research and drug development.[5][6]

These application notes provide a detailed protocol for the preparation, storage, and handling of this compound stock solutions using Dimethyl Sulfoxide (DMSO) as a solvent.

Quantitative Data Summary

The following tables provide a quick reference for the key quantitative data related to this compound.

Table 1: Chemical and Physical Properties of this compound

| Property | Value |

| CAS Number | 1245792-67-9 |

| Molecular Formula | C₂₂H₂₂BrNO |

| Molecular Weight | 396.32 g/mol |

| Solubility in DMSO | ~33.33 mg/mL (84.10 mM)[6][7] |

| Appearance | Solid |

Table 2: Preparation of this compound Stock Solutions in DMSO

| Desired Stock Concentration | Mass of this compound (for 1 mL of DMSO) |

| 1 mM | 0.396 mg |

| 5 mM | 1.982 mg |

| 10 mM | 3.963 mg |

| 50 mM | 19.816 mg |

| 84.10 mM (Saturated) | 33.33 mg |

Table 3: Recommended Storage Conditions for this compound

| Form | Storage Temperature | Duration |

| Solid Powder | -20°C | Up to 3 years[6] |

| DMSO Stock Solution | -20°C | Up to 1 month[8] |

| DMSO Stock Solution | -80°C | Up to 2 years[6][9][10] |

Experimental Protocols

Materials:

-

This compound powder

-

Anhydrous or high-purity Dimethyl Sulfoxide (DMSO)

-

Sterile microcentrifuge tubes or vials

-

Vortex mixer

-

Ultrasonic bath (optional, but recommended)

-

Water bath set to 37°C (optional)

-

Personal Protective Equipment (PPE): lab coat, gloves, and safety glasses

Protocol for Preparing a 10 mM this compound Stock Solution in DMSO:

-

Pre-weighing Preparation: Before opening, allow the vial of this compound powder to equilibrate to room temperature for at least 60 minutes.[8] This prevents condensation from forming on the powder.

-

Weighing this compound: Carefully weigh out 3.963 mg of this compound powder and transfer it to a sterile microcentrifuge tube.

-

Adding DMSO: Add 1 mL of anhydrous DMSO to the microcentrifuge tube containing the this compound powder. It is crucial to use fresh, high-purity DMSO as it is hygroscopic, and absorbed water can reduce the solubility of the compound.[9][11]

-

Dissolution: Tightly cap the tube and vortex thoroughly for several minutes to facilitate dissolution.

-

Aiding Dissolution (Optional but Recommended): If the compound does not fully dissolve, the following steps can be taken:

-

Final Check: Visually inspect the solution to ensure that all the this compound has completely dissolved and the solution is clear.

-

Aliquoting and Storage: To avoid repeated freeze-thaw cycles which can degrade the compound, it is highly recommended to aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.[9] Store the aliquots at -20°C for short-term storage (up to 1 month) or at -80°C for long-term storage (up to 2 years).[6][8][9][10]

-

Working Solution Preparation: When ready to use, thaw an aliquot of the stock solution at room temperature. Dilute the stock solution to the desired final concentration in your cell culture medium or experimental buffer. Note that high concentrations of DMSO can be toxic to cells, so ensure the final DMSO concentration in your experiment is kept low (typically below 0.5%).

Visualizations

References

- 1. This compound | DUSP-MKP inhibitor | Probechem Biochemicals [probechem.com]

- 2. mdpi.com [mdpi.com]

- 3. This compound, a Dual-Specificity Phosphatase Inhibitor, Reduces UVB-Induced Pigmentation in Human Skin by Activating Mitogen-Activated Protein Kinase Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A Tumor Cell-Selective Inhibitor of Mitogen-Activated Protein Kinase Phosphatases Sensitizes Breast Cancer Cells to Lymphokine-Activated Killer Cell Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. cancer-research-network.com [cancer-research-network.com]

- 6. file.medchemexpress.com [file.medchemexpress.com]

- 7. file.glpbio.com [file.glpbio.com]

- 8. Stability and Storage | Tocris Bioscience [tocris.com]

- 9. medchemexpress.com [medchemexpress.com]

- 10. medchemexpress.com [medchemexpress.com]

- 11. selleckchem.com [selleckchem.com]

Application Notes and Protocols for BCI-215 in Human Breast Cancer Cell Line Research

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing BCI-215, a potent and selective dual-specificity MAPK phosphatase (DUSP) inhibitor, in human breast cancer cell line research. This compound offers a targeted approach to modulate cellular signaling pathways implicated in cancer progression, making it a valuable tool for basic research and drug discovery.

Introduction to this compound

This compound is a small molecule inhibitor of dual-specificity phosphatases DUSP1 and DUSP6, which are negative regulators of the Mitogen-Activated Protein Kinase (MAPK) signaling pathway.[1][2] By inhibiting DUSP1 and DUSP6, this compound leads to the sustained phosphorylation and activation of key MAPK members: extracellular signal-regulated kinase (ERK), p38, and c-Jun N-terminal kinase (JNK).[2][3] This hyperactivation of MAPK signaling has been demonstrated to be selectively cytotoxic to tumor cells, including the triple-negative breast cancer cell line MDA-MB-231, while sparing non-cancerous cells.[1][4] In breast cancer cells, this compound has been shown to inhibit cell motility and induce apoptosis, highlighting its potential as a therapeutic agent.[1][2]

Mechanism of Action

This compound's primary mechanism of action involves the inhibition of DUSP1 and DUSP6. These phosphatases normally dephosphorylate and inactivate ERK, p38, and JNK. By blocking this dephosphorylation, this compound promotes a state of prolonged MAPK activation, leading to cellular stress and ultimately apoptosis in cancer cells.[2][3]

Data Presentation

The following tables summarize the quantitative effects of this compound on human breast cancer cell lines based on available literature.

Table 1: Cytotoxicity of this compound in MDA-MB-231 Cells

| Parameter | Value | Cell Line | Reference |

| IC50 (Cell Viability) | 7 - 15 µM | MDA-MB-231 | [3] |

Note: The IC50 for cell viability is reported as a range based on available data. Further dose-response experiments are recommended for specific experimental conditions.

Table 2: Effects of this compound on MAPK Signaling in MDA-MB-231 Cells

| Parameter | Treatment | Effect | Reference |

| ERK Phosphorylation | 20 µM this compound (1 hour) | Induced | [1][4] |

| p38 Phosphorylation | 20 µM this compound (1 hour) | Induced | [2] |

| JNK Phosphorylation | 20 µM this compound (1 hour) | Induced | [2] |

Note: Quantitative fold-change data is not consistently available in the literature. Researchers should perform quantitative Western blotting to determine the precise magnitude of phosphorylation changes in their specific experimental setup.

Table 3: Cellular Effects of this compound on MDA-MB-231 Cells

| Assay | Treatment | Observed Effect | Reference |

| Apoptosis | 22 µM this compound | Induction of apoptosis | [1] |

| Cell Motility | 22 µM this compound | Inhibition of cell motility | [1] |

Note: Specific percentages of apoptosis or wound closure are not detailed in the primary literature and should be quantified in individual experiments.

Experimental Protocols

The following are detailed protocols for key experiments to assess the effects of this compound on human breast cancer cell lines.

Protocol 1: Cell Viability Assay (MTT Assay)

This protocol is for determining the IC50 value of this compound in a breast cancer cell line such as MDA-MB-231.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. This compound | DUSP-MKP inhibitor | Probechem Biochemicals [probechem.com]

- 3. A Tumor Cell-Selective Inhibitor of Mitogen-Activated Protein Kinase Phosphatases Sensitizes Breast Cancer Cells to Lymphokine-Activated Killer Cell Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. cancer-research-network.com [cancer-research-network.com]

Application of BCI-215 in Melanogenesis Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

BCI-215, a 5-bromo analog of BCI ((E)-2-Benzylidene-3-(cyclohexylamino)-2,3-dihydro-1H-inden-1-one), is a dual-specificity phosphatase (DUSP) 1 and 6 inhibitor.[1][2] In the context of melanogenesis, it functions as a potent inhibitor of melanin production. Its mechanism of action involves the activation of mitogen-activated protein kinase (MAPK) pathways, which in turn downregulates the expression of key melanogenic proteins.[1] This makes this compound a valuable tool for studying the regulation of pigmentation and a potential candidate for the development of therapeutic agents for hyperpigmentation disorders.[1][3]

Mechanism of Action

This compound inhibits DUSP1 and DUSP6, leading to the sustained phosphorylation and activation of their target kinases.[1][2][4] This primarily results in the activation of all three major MAPK pathways: extracellular signal-regulated kinase (ERK), c-Jun N-terminal kinase (JNK), and p38 MAPK, with ERK activation being the most pronounced.[1][3] The activation of these pathways, particularly ERK, leads to the downregulation of the Microphthalmia-associated transcription factor (MITF).[1][3] MITF is the master regulator of melanogenesis, controlling the expression of essential melanogenic enzymes such as tyrosinase (TYR), tyrosinase-related protein 1 (TYRP1), and dopachrome tautomerase (DCT).[1][5][6] By reducing MITF protein levels, this compound effectively suppresses the transcription of these downstream enzymes, leading to a decrease in melanin synthesis.[1][3] Additionally, this compound has been shown to induce the phosphorylation of β-catenin, suggesting the involvement of this pathway in its anti-melanogenic effects.[1][3]

Data Presentation

Table 1: Effect of this compound on Cell Viability

| Cell Line | Concentration (µM) | Duration (h) | Effect |

| B16F10 melanoma cells | 10 | 72 | Cytotoxic effects observed[1] |

| Mel-ab melanocytes | 5 | 72 | Cytotoxic effects observed[1] |

| Normal Human Melanocytes (NHM) | 1 | 72 | Cytotoxic effect observed[7] |

| Normal Human Keratinocytes (NHK) | 1 | 72 | Cytotoxic effect observed[7] |

Table 2: Anti-melanogenic Activity of this compound

| Cell/Tissue Model | Stimulant | This compound Concentration | Duration (h) | Effect on Melanin Content | Effect on Tyrosinase Activity |